Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 251-029-2, also known as 2,3-Dichlorotoluene, is a chemical compound with the molecular formula C7H6Cl2. It is a chlorinated derivative of toluene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the toluene ring. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichlorotoluene can be synthesized through the chlorination of toluene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the toluene ring.
Industrial Production Methods
In industrial settings, the production of 2,3-Dichlorotoluene involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where toluene is continuously fed, and chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it to 2,3-dichlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichlorotoluene involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Another chlorinated derivative of toluene with chlorine atoms at the 2nd and 4th positions.
3,4-Dichlorotoluene: Chlorinated toluene with chlorine atoms at the 3rd and 4th positions.
Uniqueness
2,3-Dichlorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications where other isomers may not be as effective.
Properties
CAS No. |
32422-03-0 |
---|---|
Molecular Formula |
C4H9NNa4O7P2 |
Molecular Weight |
337.02 g/mol |
IUPAC Name |
tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
YNCIDAAHPJTKAG-UHFFFAOYSA-J |
Canonical SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.